molecular formula C26H23N3O2 B2372871 N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 923216-60-8

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2372871
CAS No.: 923216-60-8
M. Wt: 409.489
InChI Key: NHZNSJDGMFAQHZ-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-Methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide (ID: G870-0578) is a biphenyl carboxamide derivative featuring a pyridazine ring connected via an ether-ethyl linker. Its molecular formula is C21H23N3O3S, with a molecular weight of 397.49 g/mol . The compound’s structure includes a 4-methylphenyl-substituted pyridazin-3-yl group, which distinguishes it from other biphenyl carboxamides.

Properties

IUPAC Name

N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-19-7-9-22(10-8-19)24-15-16-25(29-28-24)31-18-17-27-26(30)23-13-11-21(12-14-23)20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZNSJDGMFAQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid. This is followed by the introduction of the pyridazinone moiety through a series of coupling reactions. Commonly used methods include:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity :
Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, sulfonamide derivatives are known to inhibit bacterial growth by targeting the enzyme dihydropteroate synthase, crucial for folic acid synthesis in bacteria. The structural characteristics of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide may enhance its binding affinity to bacterial enzymes, making it a candidate for antibacterial drug development .

Case Studies :

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound shows dose-dependent antibacterial activity. For example, concentrations between 10 and 100 µg/mL resulted in significant inhibition of various bacterial strains compared to control groups.
  • Theoretical Interaction Studies : Computational docking studies suggest favorable interactions between this compound and target proteins involved in bacterial metabolism, reinforcing its potential as a lead compound for drug development.

Pharmacological Applications

Cancer Research :
The compound may also hold promise in cancer therapy due to its ability to modulate specific biological pathways. Compounds with similar frameworks have been explored for their potential to inhibit tumor growth or induce apoptosis in cancer cells. The exploration of structure-activity relationships (SAR) can provide insights into optimizing this compound for enhanced anticancer efficacy .

Material Science

Polymeric Applications :
In material science, derivatives of complex organic compounds such as this compound can be utilized in the development of advanced materials. Their unique chemical properties allow for the creation of polymers with specific functionalities, including enhanced thermal stability and mechanical strength.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. SAR studies can guide modifications that enhance efficacy while reducing toxicity.

Modification Effect on Activity
Methylation at position 4 on the phenyl ringIncreased potency against bacterial strains
Alteration of the pyridazine ringPotentially enhances binding affinity to target enzymes

Mechanism of Action

The mechanism by which N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide exerts its effects involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound’s pyridazine ring and ether-ethyl linkage contrast with analogs in the biphenyl carboxamide family. Key comparisons include:

A. Biphenyl Carboxamides with Aliphatic/Aromatic Amines ()

Compounds such as N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) and N-(Decahydronaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide (8) feature bulky aliphatic or polycyclic amines. These substituents enhance lipophilicity but may reduce solubility compared to the target compound’s pyridazine-ether group. The latter’s aromatic heterocycle could improve π-π stacking interactions in biological systems .

B. Aminooxyacetic Acid Derivatives ()

Compounds 20 and 21 incorporate aminooxyacetic acid moieties, such as hexyloxy and benzyloxy groups. While these derivatives exhibit high purity (>97%) and moderate yields (~70–74%), their functional groups differ significantly from the pyridazine ring in the target compound. The aminooxy linkage in these analogs may confer metabolic instability compared to the ether bond in G870-0578 .

C. Pyrimidine-Substituted Benzamides ()

Compounds 4–6 in feature pyrimidine rings fused to benzamide scaffolds. Their molecular weights (544.56–568.42 g/mol) exceed that of G870-0578, and their pyrimidine cores may alter electronic properties compared to pyridazine.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Purity/Yield
G870-0578 397.49 Pyridazin-3-yl-oxyethyl, 4-methylphenyl 16 mg available
Compound 7 Not reported Cyclooctyl 50% yield
Compound 8 Not reported Decahydronaphthalen-1-yl 84% yield
Compound 20 Not reported Hexyloxy aminooxyacetic 74% yield, 97.3%
Compound 5 568.42 4-Chlorophenyl, pyrimidine Not reported
  • Thermal Stability: compounds exhibit melting points of 102.5°C (Compound 20) and 177.8°C (Compound 21), suggesting that G870-0578’s stability may depend on its crystalline form .

Biological Activity

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a biphenyl carboxamide structure linked to a pyridazinyl group through an ethoxy bridge. The synthesis typically involves multiple steps:

  • Formation of Pyridazinyl Intermediate : This is achieved by reacting 4-methylphenylhydrazine with a dicarbonyl compound under acidic conditions.
  • Ethoxy Bridge Formation : The pyridazinyl intermediate is reacted with an ethylene glycol derivative in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridazinyl compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Pyrrole Benzamide Derivative3.125Staphylococcus aureus
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2Escherichia coli

Anticancer Activity

Compounds structurally related to this compound have also been studied for their anticancer properties. For example, sulfonamide derivatives have demonstrated antitumor effects in various cancer cell lines .

Case Study: Anticancer Effects

A study evaluated the cytotoxic effects of several sulfonamide derivatives on human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency against different types of cancer cells.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : Some studies suggest that related compounds may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways .

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